2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is an organic compound that has been studied for its potential applications in scientific research. This compound has a unique structure, consisting of a phenoxy group and an amide group, both of which are connected to a fluorine atom. This compound has been studied for its properties and potential applications in the laboratory, and has been found to have a variety of uses in biochemical and physiological experiments.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has been studied for its potential applications in scientific research. This compound has been found to be useful in biochemical and physiological experiments. For example, it has been used in studies to investigate the effects of drugs on the central nervous system, as well as to study the effects of various hormones on the body. Additionally, this compound has been used in studies of enzyme activity and protein-ligand interactions.
Mechanism of Action
Mode of Action
It’s known that the compound is part of a class of molecules that can undergo catalytic protodeboronation . This process involves a radical approach and is used in organic synthesis . More detailed studies are required to understand the specific interactions with its targets and the resulting changes.
Biochemical Pathways
This process is part of a broader range of transformations that organoboron compounds can undergo, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Advantages and Limitations for Lab Experiments
The use of 2-(4-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, this compound is relatively inexpensive, which makes it attractive for use in laboratory experiments. However, this compound can be toxic in large doses, and it can be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for the use of 2-(4-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide in scientific research. One potential direction is the use of this compound in drug discovery and development. This compound could be used to study the effects of potential drugs on the central nervous system and other biochemical and physiological processes. Additionally, this compound could be used to study the effects of hormones on the body, and to study the effects of enzyme inhibitors on protein-ligand interactions. Finally, this compound could be used to study the effects of various environmental pollutants on the body.
Synthesis Methods
2-(4-Fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide can be synthesized using a variety of methods. One method involves the reaction of 4-fluorophenol with 2-methoxyethylcarbamoyl chloride in the presence of an amine base, such as triethylamine. This reaction produces the desired compound in high yields. Another method involves the reaction of 4-fluorobenzaldehyde with 2-methoxyethylcarbamoyl chloride in the presence of a base, such as triethylamine. This reaction also produces the desired compound in high yields.
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-11-10-21-18(23)12-14-2-6-16(7-3-14)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDHMULLAMEICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide |
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